Physical and chemical properties of Ergothioneine-d3
Physical and chemical properties of Ergothioneine-d3
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of Ergothioneine-d3, a deuterated analog of the naturally occurring antioxidant, L-Ergothioneine. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in quantitative analytical studies.
Introduction
L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine, synthesized by fungi and certain bacteria.[1] Humans acquire it exclusively through diet, and it accumulates in tissues prone to high oxidative stress.[1][2] Ergothioneine-d3 is the deuterium-labeled form of L-Ergothioneine, primarily employed as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.[2][3] Its use mitigates variability during sample preparation and analysis, ensuring precise and reliable measurements.[4][5]
Physical and Chemical Properties
The core physical and chemical characteristics of Ergothioneine-d3 are comparable to its non-labeled counterpart, with the primary difference being its molecular weight due to the incorporation of three deuterium atoms.
Table 1: Physical and Chemical Properties of Ergothioneine and Ergothioneine-d3
| Property | L-Ergothioneine | Ergothioneine-d3 | Reference(s) |
| Appearance | White crystalline solid | White solid | [6][7] |
| Molecular Formula | C₉H₁₅N₃O₂S | C₉H₁₂D₃N₃O₂S | [8][9] |
| Molecular Weight | 229.30 g/mol | 232.32 g/mol | [8][9] |
| Melting Point | 275-277 °C (decomposes) | 270-271 °C (decomposes) | [6][10] |
| Solubility | Readily soluble in water (approx. 10 mg/mL in PBS, pH 7.2; 50 mg/mL in water). Sparingly soluble in ethanol, DMSO. | Soluble in water. | [11] |
| Stability | Stable under heat, light, and varying pH.[12][13] Anhydrous form is stable for ≥4 years at -20°C.[11] Aqueous solutions should be used within a day.[11] | Stable. | |
| Tautomerism | Exists predominantly in the thione form at physiological pH, contributing to its high stability and resistance to auto-oxidation.[1][12] | Assumed to be identical to L-Ergothioneine. |
Experimental Protocols
The primary application of Ergothioneine-d3 is as an internal standard in isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for the quantification of endogenous L-Ergothioneine.
Quantification of L-Ergothioneine in Biological Samples (e.g., Whole Blood)
This protocol outlines a validated method for determining L-Ergothioneine concentrations in whole blood.
3.1.1 Sample Preparation
-
Lysis: Lyse whole blood samples via hypotonic shock by diluting with cold deionized water (e.g., a 1:1.25 ratio).[14]
-
Internal Standard Spiking: Add a known concentration of Ergothioneine-d3 (or Ergothioneine-d9) solution to each sample to serve as the internal standard (IS).[2]
-
Protein Precipitation & Filtration: Remove proteins by adding a solvent like acetonitrile, followed by centrifugation.[15] Further purify the sample by passing the supernatant through a centrifugal filter (e.g., 10 kDa molecular weight cut-off) at 4 °C.[14]
-
Dilution: Dilute the resulting filtrate with an appropriate mobile phase or buffer prior to injection.
3.1.2 Chromatographic Conditions Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar Ergothioneine molecule.
-
Chromatography System: UPLC or HPLC system.
-
Column: HILIC column (e.g., Venusil HILIC, 250 × 4.6 mm, 5 µm).[16]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer, such as 20 mmol/L ammonium acetate (e.g., 85:15 v/v), adjusted to pH 6.0.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40 °C.[16]
3.1.3 Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
L-Ergothioneine: m/z 230.2 → 127.1
-
Ergothioneine-d3 (Hercynine-d3 precursor): m/z 273.21 → 95[14]
-
Note: Specific transitions should be optimized for the instrument in use. The transition for the d3-labeled ergothioneine itself would be approximately m/z 233 → 127.
-
-
Data Analysis: Quantify L-Ergothioneine by calculating the peak area ratio of the analyte to the internal standard (Ergothioneine-d3) and comparing it against a calibration curve prepared with known standards.[4]
Methodological and Biological Diagrams
The following diagrams illustrate key workflows and pathways relevant to the use and understanding of Ergothioneine-d3.
References
- 1. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-(+)-Ergothioneine CAS#: 497-30-3 [m.chemicalbook.com]
- 7. L-(+)-Ergothioneine | 497-30-3 [chemicalbook.com]
- 8. L-Ergothioneine | CAS 497-30-3 | Neuronal protective [stressmarq.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. China L-Ergothioneine EGT 497-30-3,Buy L-Ergothioneine EGT 497-30-3 Online -china-sinoway.com [china-sinoway.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
